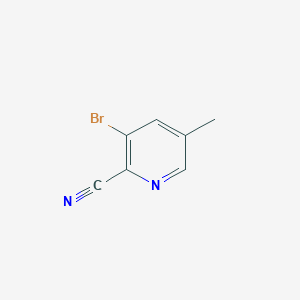

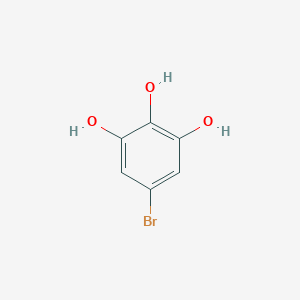

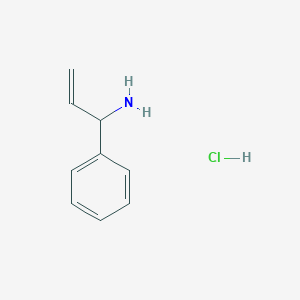

![molecular formula C6H16N2O B1344310 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol CAS No. 5753-48-0](/img/structure/B1344310.png)

2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol is a useful research compound. Its molecular formula is C6H16N2O and its molecular weight is 132.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enantioselective Synthesis

- This compound has been used in the enantioselective synthesis of chiral building blocks, such as in the preparation of serine and azasugars. Researchers achieved up to 96% enantiomeric excess (ee) in these syntheses (Demir et al., 2003).

Metal-Directed Synthesis

- It plays a role in the metal-directed synthesis of new amino acid ester complexes. These complexes have potential applications in crystallography and coordination chemistry (Bernhardt et al., 1990).

Corrosion Inhibition

- Amine derivatives including this compound have been studied for their effectiveness as corrosion inhibitors. Research utilizing density functional theory (DFT) and molecular dynamics (MD) simulations indicates significant potential in protecting steel surfaces in adverse environments (Saha et al., 2018).

Polymer Research

- In polymer science, this compound has been utilized in the creation of poly(amido-amine)s with varying physicochemical properties, with applications ranging from drug delivery to material science (Ferruti et al., 2000).

Molecular Interaction Studies

- Its derivatives are used in studying the formation of Cu(II) complexes, providing insights into molecular interactions and coordination chemistry (Keypour et al., 2015).

Biomass Platform Molecule

- This compound is synthesized from biomass platform molecules and has shown excellent performance as a corrosion inhibitor for carbon steel, demonstrating the integration of green chemistry and sustainability in material science (Chen et al., 2021).

Synthesis and Characterization

- Various derivatives of this compound have been synthesized and characterized, contributing to the fields of organic synthesis, drug design, and biochemistry (Robles et al., 1993).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H314 (causes severe skin burns and eye damage), H317 (may cause an allergic skin reaction), H335 (may cause respiratory irritation), and H360Df (may damage fertility or the unborn child) . It has a toxicity LD50 orally in rabbits of 3000 mg/kg and dermal LD50 in rabbits of more than 2000 mg/kg .

Orientations Futures

While specific future directions for “2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol” are not available, similar compounds are being studied for their potential applications in various fields, including the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners .

Mécanisme D'action

Target of Action

It is known that amines, such as this compound, are chemical bases and they neutralize acids to form salts plus water .

Mode of Action

The compound 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol, being an amine, interacts with its targets by neutralizing acids. This results in the formation of salts and water. These acid-base reactions are exothermic .

Analyse Biochimique

Biochemical Properties

2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol plays a significant role in various biochemical reactions due to its ability to interact with a wide range of biomolecules. This compound can act as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems. It interacts with enzymes such as metalloproteases, which require metal ions as cofactors for their catalytic activity. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in signal transduction. For instance, it can enhance the activity of protein kinases, leading to changes in gene expression and cellular metabolism. In some cell types, this compound has been shown to promote cell proliferation and differentiation, while in others, it may induce apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming stable complexes that are essential for the catalytic activity of metalloenzymes. This binding interaction can either inhibit or activate enzyme function, depending on the specific enzyme and the metal ion involved. Additionally, this compound can interact with DNA and RNA, influencing gene expression by altering the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and promote tissue regeneration. At high doses, it may exhibit toxic effects, such as oxidative stress and inflammation. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid and nucleotide metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in the synthesis and degradation of amino acids. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as amino acid transporters, and can bind to intracellular proteins, facilitating its localization to specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

2-[2-aminoethyl(ethyl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-2-8(4-3-7)5-6-9/h9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIXOJJCTJVSBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627459 |

Source

|

| Record name | 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5753-48-0 |

Source

|

| Record name | 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

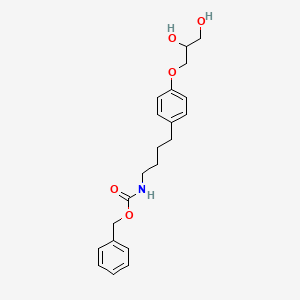

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)

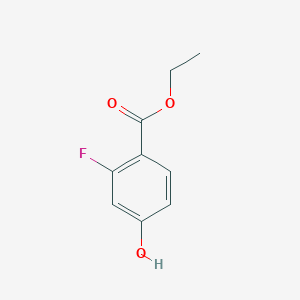

![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)

![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)